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Compound of Interest

Compound Name:
3-(Chloromethyl)-6-

methylpyridazine

Cat. No.: B13083777

Get Quote

Executive Summary
3-(Chloromethyl)-6-methylpyridazine is a high-value heterocyclic building block used to

introduce the (6-methylpyridazin-3-yl)methyl moiety into small molecule inhibitors. In kinase

drug discovery, this fragment serves two critical functions:

Solubility Enhancer: The pyridazine ring (pKa ~2.3) acts as a polar surrogate for phenyl or

pyridine rings, significantly lowering logP while maintaining aromatic pi-stacking interactions.

Solvent-Exposed Tail Anchor: The highly reactive chloromethyl group serves as an

electrophilic handle for attaching solubilizing groups (e.g., N-methylpiperazine, morpholine)

to the "hinge-binding" core of a kinase inhibitor.

This guide details the handling, reactivity, and application of this compound in synthesizing c-

Met and BCR-ABL inhibitor analogs.
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Property Specification

Compound Name 3-(Chloromethyl)-6-methylpyridazine

CAS Number
1956365-18-6 (Hydrochloride salt preferred for

stability)

Molecular Weight
142.59 g/mol (Free base); 179.05 g/mol (HCl

salt)

Reactivity Class
Benzylic-type Electrophile (High

reactivity)

Storage -20°C, Hygroscopic. Store under Argon.

Safety Hazard Vesicant/Lachrymator. Handle in a fume hood.

Mechanistic Insight: The "Pyridazine Advantage"
Unlike a standard benzyl chloride, the chloromethyl group on a pyridazine ring is electronically

activated by the electron-deficient diazine ring. This makes it:

More reactive toward nucleophiles (amines, thiols, alkoxides) than benzyl chloride.

Prone to decomposition (polymerization) as a free base. Recommendation: Always handle

as the HCl salt or generate the free base in situ immediately before use.

Strategic Application: Scaffold Hopping
In kinase inhibitor optimization, replacing a benzyl group with a pyridazinyl-methyl group is a

proven strategy to reduce lipophilicity and improve metabolic stability.

Figure 1: Scaffold Hopping Strategy (Graphviz Diagram)
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Caption: Logical flow of replacing a lipophilic benzyl linker with a polar pyridazine linker to

improve drug-like properties.

Detailed Experimental Protocols
Protocol A: Synthesis of the Building Block (If not
purchased)
Note: While commercially available, in-house synthesis ensures freshness.

Reaction: 3,6-Dimethylpyridazine

Critical Step (Chlorination):

Dissolve (6-methylpyridazin-3-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M).

Cool to 0°C under

.

Add

(1.5 eq) dropwise. Caution: Gas evolution (

, HCl).

Stir at RT for 2 hours. Monitor by TLC (EtOAc/MeOH).
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Workup: Evaporate volatiles in vacuo. Do not perform an aqueous workup (risk of

hydrolysis). Triturate the residue with

to obtain the HCl salt as a beige solid.

Yield: Typically 85-95%.

Protocol B: Coupling to Kinase Inhibitor Cores (
Reaction)
This protocol describes attaching a solubilizing tail (e.g., N-methylpiperazine) to the pyridazine

linker.

Target: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)-6-methylpyridazine (Common "tail"

motif).

Reagents:

3-(Chloromethyl)-6-methylpyridazine HCl (1.0 eq)

N-Methylpiperazine (1.2 eq)

(3.0 eq) or DIPEA (3.0 eq)

Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

Preparation: In a flame-dried round-bottom flask, suspend 3-(chloromethyl)-6-
methylpyridazine HCl (1 mmol, 179 mg) in anhydrous MeCN (5 mL).

Base Addition: Add powdered, dry

(3 mmol, 414 mg). Stir for 10 minutes at RT to neutralize the HCl salt.

Nucleophile Addition: Add N-methylpiperazine (1.2 mmol, 133 µL) dropwise.

Reaction: Heat the mixture to 60°C for 4–6 hours.
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Monitoring: LCMS should show conversion to product (M+H = ~207). The starting chloride

is unstable on silica; rely on LCMS.

Workup:

Filter off the inorganic salts.

Concentrate the filtrate.[1]

Purification: The product is highly polar. Purify via amine-functionalized silica (NH-silica)

using DCM/MeOH (95:5) or reverse-phase prep-HPLC (Water/MeCN + 0.1% Formic Acid).

Validation:

NMR (DMSO-

) should show a singlet at

ppm (pyridazyl-

-N) and aromatic doublets at

ppm.

Protocol C: Ether Synthesis (Phenol Alkylation)
Used when attaching the pyridazine unit to a phenolic kinase core (e.g., c-Met inhibitors like

crizotinib analogs).

Reagents:

Phenolic Core (1.0 eq)

3-(Chloromethyl)-6-methylpyridazine HCl (1.2 eq)

(2.5 eq)

DMF (anhydrous)

Procedure:
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Dissolve the phenolic core in DMF (0.1 M).

Add

and stir at RT for 15 min to form the phenoxide.

Add the pyridazine chloride (solid) in one portion.

Stir at RT for 12 hours. Note: Heating >50°C may cause N-alkylation of the pyridazine ring by

the phenol (side reaction).

Quench with water, extract with EtOAc, and purify.

Pathway Visualization: c-Met Inhibitor Synthesis
The following diagram illustrates the convergence of the pyridazine building block with a kinase

inhibitor scaffold.

Figure 2: Convergent Synthesis Workflow (Graphviz)
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Caption: Convergent synthetic route coupling the pyridazine linker to a kinase core scaffold.

Troubleshooting & Expert Tips
Issue Probable Cause Solution

Low Yield (Amine Coupling)

Formation of quaternary

ammonium salts (over-

alkylation).

Use a slight excess of the

amine (1.2–1.5 eq). Add the

chloride slowly to the amine

solution.

Black Tar Formation
Decomposition of free base

chloride.

Do not store the free base.

Use the HCl salt directly in the

reaction with excess base (

).

Regioselectivity (Phenol)
N-alkylation of the pyridazine

ring instead of O-alkylation.

Use

(softer cation promotes O-

alkylation). Keep temperature

<40°C.

Product Instability
Oxidation of the benzylic

position.

Store final compounds as HCl

or fumarate salts. Avoid

prolonged exposure to light/air.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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